5-chloro-1-isopropyl-1H-benzo[d]imidazole-2-thiol
CAS No.: 175276-96-7
Cat. No.: VC20911073
Molecular Formula: C10H11ClN2S
Molecular Weight: 226.73 g/mol
* For research use only. Not for human or veterinary use.
![5-chloro-1-isopropyl-1H-benzo[d]imidazole-2-thiol - 175276-96-7](/images/no_structure.jpg)
Specification
CAS No. | 175276-96-7 |
---|---|
Molecular Formula | C10H11ClN2S |
Molecular Weight | 226.73 g/mol |
IUPAC Name | 6-chloro-3-propan-2-yl-1H-benzimidazole-2-thione |
Standard InChI | InChI=1S/C10H11ClN2S/c1-6(2)13-9-4-3-7(11)5-8(9)12-10(13)14/h3-6H,1-2H3,(H,12,14) |
Standard InChI Key | ZEUJUWLYXXACIB-UHFFFAOYSA-N |
SMILES | CC(C)N1C2=C(C=C(C=C2)Cl)NC1=S |
Canonical SMILES | CC(C)N1C2=C(C=C(C=C2)Cl)NC1=S |
Introduction
Chemical Identity and Structural Characteristics
Basic Information
5-Chloro-1-isopropyl-1H-benzo[d]imidazole-2-thiol is a heterocyclic organic compound consisting of a benzene ring fused to an imidazole ring, with additional functional groups at specific positions . The compound features a chlorine atom at the 5-position of the benzene portion, an isopropyl group attached to one of the nitrogen atoms (position 1) of the imidazole ring, and a thiol group at the 2-position of the imidazole ring . This structural arrangement contributes to the compound's chemical reactivity and potential applications in various chemical processes. The benzimidazole core is a common structural element in many pharmaceutically active compounds, making derivatives like this one particularly interesting for medicinal chemistry research .
Molecular Structure and Representation
The molecular structure of 5-chloro-1-isopropyl-1H-benzo[d]imidazole-2-thiol consists of interconnected rings and functional groups that define its three-dimensional arrangement . The benzimidazole scaffold provides rigidity to the molecule, while the substituents (chlorine, isopropyl, and thiol groups) influence its electronic properties and potential binding interactions with biological targets . The compound exists as a solid at room temperature and displays characteristic reactivity associated with both the thiol functionality and the heterocyclic nitrogen atoms . The structure-activity relationships of benzimidazole derivatives have been extensively studied, highlighting the importance of substituent patterns in determining biological activity .
Structural Element | Description |
---|---|
Core Structure | Benzimidazole (benzene fused to imidazole) |
Position 1 | Isopropyl group |
Position 2 | Thiol group |
Position 5 | Chlorine atom |
Ring System | Bicyclic heterocyclic |
Physical and Chemical Properties
Fundamental Properties
5-Chloro-1-isopropyl-1H-benzo[d]imidazole-2-thiol presents a specific set of physical and chemical properties that characterize its behavior in various environments . The compound has a molecular weight of 226.73 g/mol, which places it in a range commonly considered favorable for drug-like compounds . Its molecular formula, C10H11ClN2S, indicates the presence of ten carbon atoms, eleven hydrogen atoms, one chlorine atom, two nitrogen atoms, and one sulfur atom . The compound features a characteristic melting point range of 243-245°C, which is consistent with its crystalline nature . These fundamental properties provide important baseline information for researchers working with this compound in laboratory or industrial settings.
Advanced Physicochemical Characteristics
Beyond the basic properties, 5-chloro-1-isopropyl-1H-benzo[d]imidazole-2-thiol exhibits several advanced physicochemical characteristics that influence its behavior in chemical reactions and biological systems . The compound has a predicted boiling point of 319.6±44.0°C at standard pressure, although this is unlikely to be observed experimentally due to potential decomposition at elevated temperatures . The predicted density of 1.35±0.1 g/cm³ reflects its molecular packing in the solid state . The compound has an estimated pKa value of 10.54±0.30, indicating the acidity of the thiol group, which is relevant for understanding its proton-donating capacity in solution . These characteristics collectively determine how the compound interacts with solvents, reagents, and potential biological targets.
Identification and Nomenclature
Registry Numbers and Database Identifiers
5-Chloro-1-isopropyl-1H-benzo[d]imidazole-2-thiol is cataloged in various chemical databases with specific identifiers that facilitate cross-referencing and information retrieval . The primary identifier is its Chemical Abstracts Service (CAS) registry number, 175276-96-7, which uniquely identifies this specific chemical compound in the scientific literature and regulatory documents . Additional database identifiers include ChEMBL ID (CHEMBL1391629), which links the compound to bioactivity data, and DSSTox Substance ID (DTXSID20370919), which is relevant for toxicological information . These registry numbers are essential for researchers seeking comprehensive information about the compound across different scientific databases and information systems. The compound was first registered in PubChem on July 19, 2005, with the most recent modification to its record dated March 8, 2025 .
Synonyms and Alternative Names
The compound 5-chloro-1-isopropyl-1H-benzo[d]imidazole-2-thiol is known by several synonyms and alternative names in the scientific literature and commercial catalogs . These alternative designations include 6-chloro-3-propan-2-yl-1H-benzimidazole-2-thione, which reflects a different numbering system for the ring positions, and 2H-Benzimidazole-2-thione, 5-chloro-1,3-dihydro-1-(1-methylethyl)-, which is a systematic name based on the Chemical Abstracts nomenclature . Additional synonyms include 5-Chloro-1-isopropyl-2-mercaptobenzimidazole and 5-Chloro-1-(propan-2-yl)-1,3-dihydro-2H-benzimidazole-2-thione . The diversity of names reflects different naming conventions and highlights the importance of using registry numbers for unambiguous identification. These alternative names are useful for comprehensive literature searches when investigating the properties and applications of this compound.
Identifier Type | Value | Source |
---|---|---|
CAS Registry Number | 175276-96-7 | |
ChEMBL ID | CHEMBL1391629 | |
DSSTox Substance ID | DTXSID20370919 | |
Wikidata | Q82158103 |
Safety Category | Information | Source |
---|---|---|
Signal Word | Warning | |
Hazard Statements | H302-H315-H319-H335 | |
Precautionary Statements | P271-P261-P280 | |
Risk Statements | 36/37/38 | |
Safety Statements | 26-36/37/39 |
Research Applications and Significance
Synthetic Intermediate Applications
5-Chloro-1-isopropyl-1H-benzo[d]imidazole-2-thiol has potential applications as a synthetic intermediate in the preparation of more complex molecular structures . The thiol functionality at position 2 provides a reactive site for further modifications, including alkylation, acylation, and oxidation reactions . In one documented synthetic approach, similar benzimidazole-2-thiols have been used in reactions with epoxides to form thioether linkages, a process that can be conducted under microwave irradiation conditions . The 5-chloro substituent offers opportunities for cross-coupling reactions to introduce additional functionality, while the isopropyl group at position 1 can influence the compound's solubility and interaction with biological targets . These synthetic applications highlight the versatility of 5-chloro-1-isopropyl-1H-benzo[d]imidazole-2-thiol as a building block in the preparation of compounds with potential biological activity.
Structural Analogs and Comparisons
Related Benzimidazole Derivatives
Several structural analogs of 5-chloro-1-isopropyl-1H-benzo[d]imidazole-2-thiol have been reported in the literature, allowing for comparative analysis of their properties and activities . One closely related compound is 5-chloro-1-methyl-1H-benzo[d]imidazole-2-thiol (CAS: 50771-89-6), which differs only in the N1-substituent, having a methyl group instead of an isopropyl group . This analog has a lower molecular weight of 198.67 g/mol and potentially different physicochemical properties due to the smaller alkyl substituent . Another related compound is 2-chloro-1-isopropyl-1H-benzo[d]imidazole (CAS: 3705-87-1), which features a chlorine atom at position 2 instead of a thiol group, resulting in distinct chemical behavior . These structural relationships help researchers understand the impact of specific functional group modifications on the properties and potential applications of benzimidazole derivatives.
Structure-Property Relationships
Comparing 5-chloro-1-isopropyl-1H-benzo[d]imidazole-2-thiol with its structural analogs reveals important structure-property relationships that inform rational design strategies for benzimidazole derivatives . The presence of the thiol group at position 2 contributes to the compound's potential reactivity in nucleophilic reactions and metal coordination, while also influencing its acidity with a predicted pKa of 10.54 . The isopropyl substituent at position 1 increases the compound's lipophilicity compared to methyl-substituted analogs, potentially affecting membrane permeability in biological systems . Research on related compounds suggests that the chlorine substituent at position 5 can enhance binding interactions with specific protein targets through both electronic effects and potential halogen bonding . Understanding these structure-property relationships is crucial for the design of benzimidazole derivatives with optimized properties for specific applications in medicinal chemistry and materials science.
Future Research Directions
Synthetic Methodology Development
The synthesis and modification of 5-chloro-1-isopropyl-1H-benzo[d]imidazole-2-thiol present opportunities for innovation in synthetic methodology . Current approaches to similar benzimidazole derivatives often involve condensation reactions between ortho-phenylenediamines and carboxylic acid derivatives, followed by functionalization steps to introduce the chloro and isopropyl substituents . Alternative synthetic pathways, such as the use of microwave-assisted reactions, have been reported to improve reaction efficiency and reduce environmental impact . Future research could focus on developing greener synthesis routes, investigating catalytic methods for selective functionalization of the benzimidazole core, and exploring one-pot processes to streamline production . Additionally, developing methods for the selective modification of the thiol group could expand the compound's utility as a synthetic intermediate in the preparation of more complex structures with potential biological activity. These methodological advances would contribute to more efficient access to 5-chloro-1-isopropyl-1H-benzo[d]imidazole-2-thiol and its structural analogs for research and application purposes.
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